1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(1H-pyrrol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-15(12-19-3-1-2-4-19)21-10-13-9-17-16(18-14(13)11-21)20-5-7-23-8-6-20/h1-4,9H,5-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVBHDCWZAXIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CN4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the pyrrolo[3,4-d]pyrimidine core.
Attachment of the pyrrole moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, to attach the pyrrole ring to the ethanone linker.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolo-pyrimidine core and a morpholino group , which enhance its solubility and bioavailability. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
Pharmacological Properties
Research indicates that compounds similar to 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(1H-pyrrol-1-yl)ethanone exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, as compounds within the pyrrolo-pyrimidine class often inhibit specific enzymes or modulate signaling pathways involved in cancer progression.
- Antiviral Effects : The compound's structure may allow it to interact with viral proteins or host cell receptors, potentially inhibiting viral replication.
- Anti-inflammatory Properties : The ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.
Case Studies
Several studies have explored the applications of this compound:
Case Study 1: Antitumor Activity
A study demonstrated that derivatives of pyrrolo-pyrimidines exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved inhibition of specific kinases that are crucial for tumor growth and survival. This highlights the potential of this compound as a lead compound in developing new anticancer agents.
Case Study 2: Antiviral Research
In vitro assays showed that similar compounds could effectively inhibit viral replication in cell cultures infected with specific viruses. The focus was on understanding how structural modifications influenced antiviral activity, paving the way for novel therapeutic strategies against viral infections.
Case Study 3: Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed that this compound could downregulate pro-inflammatory cytokines in cellular models. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The pyrrolo[3,4-d]pyrimidine core is structurally analogous to pyrido[4,3-d]pyrimidines (e.g., ) and imidazo-pyrrolo-pyrazines (e.g., ). Key differences include:
- Electron distribution : The pyrido[4,3-d]pyrimidine in includes an additional nitrogen atom, which may alter electron density and binding affinity .
Substituent Analysis
- Morpholino vs. other amines: Morpholino groups are less basic than piperidinyl or pyrrolidinyl substituents, reducing protonation at physiological pH and enhancing membrane permeability .
- Ethanone-linked groups: The 1H-pyrrol-1-yl group in the target compound may engage in π-π interactions, whereas ’s pyridin-4-ylthio group introduces sulfur-mediated hydrophobic interactions.
Physicochemical Properties
- Solubility: The morpholino group in the target compound improves aqueous solubility compared to ’s tetrahydro-2H-pyran substituent, which is more lipophilic .
Research Findings and Implications
- Structure-activity relationships (SAR): Para-substitution on aromatic groups and incorporation of polar moieties (e.g., morpholino) are critical for balancing potency and pharmacokinetics .
- Unanswered questions : The target compound’s specific biological targets and efficacy remain uncharacterized in the available literature. Further studies should prioritize enzymatic assays and crystallographic analyses using tools like SHELX .
Biological Activity
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound characterized by a unique structural framework that includes a pyrrolo[3,4-d]pyrimidine core and a morpholine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral treatments.
Structural Features
The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Pyrrolo[3,4-d]pyrimidine Core | Known for diverse biological activities, including enzyme inhibition. |
| Morpholine Ring | Enhances solubility and bioavailability. |
| Pyrrole Group | May contribute to interactions with biological targets. |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. By binding to the active sites of these kinases, the compound can modulate cellular processes such as proliferation and apoptosis, which are crucial in cancer progression and viral infections .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by affecting pathways critical for cancer cell survival. The pyrrolo-pyrimidine scaffold is associated with anticancer properties due to its ability to interact with various cellular targets.
- Antiviral Properties : The compound shows potential in inhibiting viral replication, making it a candidate for further exploration in antiviral drug development. Similar compounds have demonstrated effectiveness against a range of viruses through mechanisms that disrupt viral entry or replication.
- Anti-inflammatory Effects : The presence of multiple functional groups allows for modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Efficacy : In vitro studies have shown that derivatives of pyrrolo-pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar scaffolds have been reported to achieve IC50 values below those of standard chemotherapy agents like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations have revealed that these compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding, indicating a well-defined mechanism of action at the molecular level .
- Comparative Studies : A comparative analysis with other known antitumor agents highlighted that compounds containing the pyrrolo-pyrimidine core often outperform traditional chemotherapeutics in specific cancer models, suggesting their potential as novel therapeutic agents.
Q & A
Q. What are the established synthetic routes for 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(1H-pyrrol-1-yl)ethanone?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Acylation of a pyrrolopyrimidine core with a morpholine derivative under reflux conditions in absolute ethanol, monitored by thin-layer chromatography (TLC) for intermediate formation .
- Step 2 : Introduction of the pyrrol-1-yl group via nucleophilic substitution or coupling reactions, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Step 3 : Purification using column chromatography or recrystallization from ethanol .
Key reagents include alkyl halides, sodium hydride, and lithium aluminum hydride for reduction steps .
Q. How does the compound’s structure influence its kinase inhibitory activity?
The pyrrolopyrimidine core acts as a scaffold for binding kinase ATP pockets, while the morpholino group enhances solubility and stabilizes interactions via hydrogen bonding with catalytic lysine residues . The 1H-pyrrol-1-yl moiety may contribute to selectivity by occupying hydrophobic regions of the kinase active site . Computational docking studies (e.g., using AutoDock Vina) are recommended to validate binding hypotheses .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and purity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking in the pyrrolopyrimidine core) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Reaction Parameter Tuning : Increase reaction temperatures (80–100°C) for faster kinetics, but monitor for decomposition using HPLC .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in pyrrol-1-yl introduction .
- Continuous Flow Systems : Enhance reproducibility and scalability compared to batch reactors .
Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies?
Example: If a substituent enhances in vitro activity but reduces in vivo efficacy:
Q. What methodologies validate the compound’s in vivo pharmacokinetics and toxicity?
- Animal Models : Administer the compound intravenously (IV) and orally (PO) in rodents, with plasma samples analyzed via LC-MS/MS to calculate AUC, Cmax, and half-life .
- Toxicogenomics : RNA sequencing of liver/kidney tissues identifies gene expression changes linked to hepatotoxicity .
- Formulation Strategies : Use PEGylated liposomes to improve bioavailability and reduce renal clearance .
Q. How can X-ray crystallography address challenges in resolving the compound’s binding mode?
- Co-Crystallization : Soak the compound with a target kinase (e.g., FGFR1) in 20% PEG 3350 and 0.2 M ammonium sulfate at 4°C .
- Cryo-Protection : Use 25% glycerol to prevent ice formation during data collection .
- Synchrotron Radiation : High-brilliance X-rays (e.g., at 1.0 Å wavelength) improve diffraction resolution for electron density maps .
Q. What experimental approaches assess the compound’s selectivity across kinase families?
- Kinome Profiling : Use multiplexed inhibitor bead (MIB) assays to quantify binding to >400 kinases .
- ATP-Competition Assays : Measure IC50 shifts under varying ATP concentrations (1–10 mM) to confirm competitive inhibition .
- Molecular Dynamics Simulations : Analyze binding pocket flexibility (e.g., using GROMACS) to predict off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
